molecular formula C19H22ClN5O4 B2832240 6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 923409-56-7

6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2832240
CAS RN: 923409-56-7
M. Wt: 419.87
InChI Key: JGUOVQJISXWFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H22ClN5O4 and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Research on the synthesis of complex organic molecules like pyrazoles and imidazoles often focuses on developing green, efficient, and heterogeneously catalyzed methods. For example, the use of disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyrazoles showcases advancements in catalysis and green chemistry (Moosavi-Zare et al., 2013).

Drug Design and Medicinal Chemistry

  • Imidazole derivatives are explored for their pharmacological potentials, including cardiotonic and antimicrobial activities. For instance, the synthesis of imidazo[2,1-b]thiazoles with a lactam ring indicates the ongoing research in designing compounds with specific therapeutic activities (Andreani et al., 1996).
  • The development of nonpeptide angiotensin II receptor antagonists showcases the application of imidazole compounds in creating potent, orally active antihypertensive drugs, demonstrating the role of such molecules in addressing cardiovascular diseases (Carini et al., 1991).

Advanced Materials and Chemical Properties

  • Studies on the synthesis and characterization of derivatives, including those with imidazole and quinazoline rings, illustrate the exploration of chemical properties and potential applications in materials science, such as in quantum-mechanical modeling and spectroscopy (Hęclik et al., 2017).

Antifungal and Antimicrobial Research

  • Compounds derived from or related to imidazole and purine analogs are investigated for their antifungal and antimicrobial properties, indicating their potential in developing new therapeutic agents (Xia et al., 2011).

properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O4/c1-4-29-10-9-25-17(26)15-16(22(2)19(25)27)21-18-23(7-8-24(15)18)13-11-12(20)5-6-14(13)28-3/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUOVQJISXWFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)Cl)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione

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